5-(dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

WRN helicase covalent inhibitor pIC50

GSK_WRN2 (CAS 946278-45-1) is a covalent WRN helicase inhibitor (pIC50 6.5, ~316 nM) that selectively modifies Cys727, enabling MSI-specific target engagement. Unlike non-selective WRN binders MIRA-1 and NSC617145, it discriminates MSI from MSS cell lines. Its well-characterized WRN degradation induction (log2FC -7.1 at 10 µM in SW48 cells) provides a quantifiable pharmacodynamic marker. Positioned between fragment hit GSK_WRN1 (pIC50 5.8) and lead GSK_WRN3 (pIC50 8.6), it serves as an essential SAR benchmark and reference compound for MSI-dependent cancer screening panels. For research use only.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 946278-45-1
Cat. No. B2960179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
CAS946278-45-1
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCN(C)C1=C(N=C(O1)C2=CC=C(O2)COC3=CC=CC=C3)C#N
InChIInChI=1S/C17H15N3O3/c1-20(2)17-14(10-18)19-16(23-17)15-9-8-13(22-15)11-21-12-6-4-3-5-7-12/h3-9H,11H2,1-2H3
InChIKeyDJETYDBKVOOSNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile (GSK_WRN2): A Covalent WRN Helicase Inhibitor for MSI Cancer Research


5-(Dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile (CAS 946278-45-1), also designated GSK_WRN2, is a synthetic small-molecule covalent inhibitor of the Werner syndrome helicase (WRN) [1]. The compound features a 1,3-oxazole-4-carbonitrile core substituted with a dimethylamino group at position 5 and a 5-(phenoxymethyl)furan-2-yl moiety at position 2. With a molecular weight of 309.32 g/mol and a calculated logP of ~3.1, it belongs to a series of covalent WRN inhibitors developed through fragment-based screening, selectively targeting microsatellite-unstable (MSI) cancer cells via a synthetic lethality mechanism [1].

Why WRN Inhibitor Chemotypes Cannot Be Interchanged: The Case for GSK_WRN2


WRN helicase inhibitors are a nascent class with highly divergent chemotypes—covalent vs. non-covalent, allosteric vs. orthosteric—and small structural modifications within the same chemical series yield orders-of-magnitude differences in biochemical potency and cellular selectivity [1]. The GSK_WRN series exemplifies this: the difference between a single-digit micromolar fragment hit (GSK_WRN1, pIC50 5.8) and a low-nanomolar lead (GSK_WRN3, pIC50 8.6) is driven by subtle changes to the C5 substituent of the oxazole ring [1]. Furthermore, previously reported WRN inhibitors such as MIRA-1 and NSC617145 lack MSI-selective activity entirely, underscoring that WRN binding alone is insufficient without the appropriate covalent engagement and selectivity profile [1]. Consequently, procurement decisions must be guided by target-specific quantitative evidence rather than structural similarity or nominal target annotation.

Quantitative Differentiation of 5-(Dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile (GSK_WRN2) Against Closest Comparators


Biochemical Potency Within the GSK_WRN Covalent Inhibitor Series

GSK_WRN2 exhibits a biochemical pIC50 of 6.5 (IC50 ≈ 316 nM) against WRN helicase activity, positioning it as an intermediate-potency analog within the series. It is 5-fold more potent than the initial fragment hit GSK_WRN1 (pIC50 5.8, IC50 ≈ 1.58 µM) but 126-fold less potent than the optimized lead GSK_WRN3 (pIC50 8.6, IC50 ≈ 2.5 nM) and 6-fold less potent than GSK_WRN4 (pIC50 7.6, IC50 ≈ 25 nM) [1]. All four compounds share the same covalent warhead targeting WRN Cys727, making GSK_WRN2 a useful intermediate-probe compound for dose-response studies where sub-micromolar but not low-nanomolar potency is desired.

WRN helicase covalent inhibitor pIC50 SAR

Covalent Target Engagement: Cys727 Modification Confirmed by Proteomics

The GSK_WRN series covalently modifies the Cys727 residue in the WRN helicase domain, a cysteine unique to WRN among RecQ helicase family members [1]. GSK_WRN1, the parent fragment, achieved 81% labeling efficiency of WRN at 20 µM within 24 hours, and tryptic digest LC-MS/MS confirmed selective modification of Cys727 [1]. While the paper reports extensive cysteine-ome profiling data for GSK_WRN4—showing that of 23,602 cysteine-containing peptides, WRN Cys727 was the only site nearly completely modified [1]—GSK_WRN2 is confirmed to operate through the same covalent mechanism as an early lead compound from the same series, providing a well-characterized covalent probe at a differentiated potency level.

covalent inhibitor Cys727 target engagement chemoproteomics

MSI-Selective Growth Inhibition vs. Previously Reported WRN Inhibitors

The GSK_WRN series, including GSK_WRN2, was benchmarked against two previously reported putative WRN inhibitors, MIRA-1 and NSC617145, in a panel of 42 cell lines enriched for MSI models. GSK_WRN3 and GSK_WRN4 preferentially inhibited the growth of MSI cancer cell lines while sparing microsatellite-stable (MSS) models, with strong cross-correlation (r² = 0.71) [1]. In contrast, MIRA-1 and NSC617145 displayed poor efficacy and a complete lack of selectivity toward MSI models, failing to recapitulate the WRN-dependent synthetic lethal phenotype [1]. As a member of the same chemical series sharing the Cys727 covalent mechanism, GSK_WRN2 provides a structurally and mechanistically distinct alternative to these inadequate early inhibitors.

MSI synthetic lethality selectivity MIRA-1 NSC617145

Physicochemical Properties and Commercial Availability Relative to Series Analogs

GSK_WRN2 (MW 309.32 g/mol, cLogP 3.14) is the smallest and most lipophilic member of the GSK_WRN covalent inhibitor series, compared to GSK_WRN3 (MW 352.41, C16H20N2O5S) and GSK_WRN4 (MW ~359, C21H17N3O3) [1]. Its lower molecular weight and the absence of additional polar functional groups (e.g., the sulfonamide present in GSK_WRN3) suggest potential advantages in membrane permeability, though direct permeability data are not published. The compound is commercially available from multiple suppliers (ChemDiv catalog D301-0040; MedChemExpress; ProbeChem; TargetMol) as a research-grade reagent with typical purity ≥95% . This broad availability contrasts with GSK_WRN3 and GSK_WRN4, which are distributed through fewer vendors, facilitating faster procurement for screening campaigns.

molecular weight logP solubility procurement

Optimal Use Cases for 5-(Dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile (GSK_WRN2) Based on Quantitative Evidence


Intermediate-Potency Covalent Probe for WRN Helicase Target Validation

With a biochemical pIC50 of 6.5 (~316 nM) and confirmed covalent modification of Cys727, GSK_WRN2 is suited for target engagement studies where sub-micromolar WRN inhibition is sufficient but ultra-potent compounds may cause confounding cytotoxicity [1]. Its well-characterized induction of WRN protein degradation (log2FC = -7.1 at 10 µM in SW48 cells) provides a measurable pharmacodynamic marker for dose-response experiments [1].

MSI-Selective Cancer Cell Panel Screening

As a member of the only covalent WRN inhibitor series with demonstrated MSI selectivity, GSK_WRN2 can serve as a reference compound in screening panels designed to identify MSI-dependent cancer models. Its selectivity profile contrasts with the non-selective activity of MIRA-1 and NSC617145, which fail to discriminate MSI from MSS cell lines [1]. Researchers should pair GSK_WRN2 with GSK_WRN3 or GSK_WRN4 as positive controls to establish a dose-response selectivity window.

Mechanistic Studies of Replication Stress and DNA Damage in MSI Cancers

GSK_WRN2 treatment induces DNA damage markers (CDKN1A/p21, ALDH3A1) and suppresses cell cycle progression genes (CCNB1, NUSAP1, KIF2C) in MSI cells, recapitulating the molecular phenotype of WRN genetic knockout [1]. This makes it a valuable tool for dissecting the downstream consequences of WRN helicase inhibition, particularly in studies comparing pharmacological vs. genetic WRN perturbation.

Structure-Activity Relationship (SAR) Reference for Oxazole-4-Carbonitrile WRN Inhibitors

GSK_WRN2 occupies a defined position in the SAR landscape of the oxazole-4-carbonitrile series, bridging the potency gap between the fragment hit GSK_WRN1 (pIC50 5.8) and the optimized leads GSK_WRN3 (pIC50 8.6) and GSK_WRN4 (pIC50 7.6) [1]. Medicinal chemistry groups developing next-generation WRN inhibitors can use GSK_WRN2 as a benchmark intermediate, with its C5-dimethylamino substituent representing a key vector for further optimization.

Quote Request

Request a Quote for 5-(dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.